molecular formula C18H30N4O3 B050838 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide CAS No. 112683-82-6

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide

Cat. No. B050838
M. Wt: 350.5 g/mol
InChI Key: WLVKEMPFWNNMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide (ADPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADPA is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to inhibit thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is essential for DNA replication. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

Biochemical And Physiological Effects

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules involved in the immune response. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to protect against oxidative stress, which is a condition that can lead to cell damage and death.

Advantages And Limitations For Lab Experiments

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has several advantages for lab experiments, including its high solubility in water and its stability at room temperature. However, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has some limitations, including its relatively low potency compared to other anticancer agents and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide and to identify potential biomarkers for its activity.

Synthesis Methods

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 2-cyclohexylacetyl chloride in the presence of a base. The reaction can be carried out in a solvent such as acetonitrile or dimethylformamide, and the product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been investigated for its potential applications in scientific research. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

CAS RN

112683-82-6

Product Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide

Molecular Formula

C18H30N4O3

Molecular Weight

350.5 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-cyclohexylacetamide

InChI

InChI=1S/C18H30N4O3/c1-3-10-21-16(19)15(17(24)22(11-4-2)18(21)25)20-14(23)12-13-8-6-5-7-9-13/h13H,3-12,19H2,1-2H3,(H,20,23)

InChI Key

WLVKEMPFWNNMBZ-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC2CCCCC2)N

synonyms

Cyclohexaneacetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-

Origin of Product

United States

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